Product packaging for 2-Amino-5-((methylamino)methyl)phenol(Cat. No.:)

2-Amino-5-((methylamino)methyl)phenol

Cat. No.: B12956017
M. Wt: 152.19 g/mol
InChI Key: FTMYYIUNLRMBJZ-UHFFFAOYSA-N
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Description

Overview of Substituted Phenolic Amines in Contemporary Chemical Research

Substituted phenolic amines are a cornerstone in the development of new pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the phenol-amine core allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, basicity, and lipophilicity. This modulation is crucial for optimizing the biological activity and material characteristics of the resulting compounds. In medicinal chemistry, for instance, phenolic amines are integral to the structure of many natural and synthetic bioactive compounds, including neurotransmitters and their analogues. nih.gov Researchers continue to explore novel synthetic routes to access diverse substituted phenolic amines, with recent advancements focusing on more efficient and environmentally benign catalytic methods. acs.org

Structural Significance of the 2-Amino-5-((methylamino)methyl)phenol Moiety

The molecular architecture of this compound is notable for its specific arrangement of functional groups, which dictates its chemical behavior. The molecule consists of a phenol (B47542) ring substituted with an amino group at the ortho position and a methylaminomethyl group at the meta position relative to the hydroxyl group.

The ortho-aminophenol core is a well-known structural motif. The proximity of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. This arrangement is also a key feature in various synthetic transformations and in the formation of coordination complexes.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core StructurePhenol
Substituent at C2Amino group (-NH₂)
Substituent at C5Methylaminomethyl group (-CH₂NHCH₃)
Key Functional GroupsPhenolic hydroxyl, Primary aromatic amine, Secondary aliphatic amine

Current Research Landscape Pertaining to Aminoalkylphenols and Their Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader class of aminoalkylphenols is an active area of investigation. These compounds are recognized as valuable intermediates in the synthesis of a variety of more complex molecules. researchgate.net

One area where derivatives of this compound have found application is in the cosmetics industry. A patent has described the use of 2-amino-5-aminomethyl-phenol derivatives as components in agents for coloring keratin (B1170402) fibers, such as hair. google.com The patent outlines the synthesis of a related compound, 2-amino-5-[(2-pyridinylamino)methyl]phenol, starting from 3-hydroxy-4-nitro-benzaldehyde, suggesting a potential synthetic pathway for this compound. google.com

The general synthetic approach to such compounds may involve the catalytic amination of phenols or the reduction of a corresponding nitro precursor. The versatility of aminoalkylphenols makes them attractive building blocks for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored properties. Research in this area is often focused on developing novel synthetic methodologies that are efficient and allow for a high degree of functional group tolerance. acs.org

The table below presents the basic chemical identifiers for this compound.

IdentifierValue
IUPAC NameThis compound
CAS Number802281-99-8 bldpharm.com
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
Canonical SMILESCNC1=CC(=C(C=C1)N)O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B12956017 2-Amino-5-((methylamino)methyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-5-(methylaminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c1-10-5-6-2-3-7(9)8(11)4-6/h2-4,10-11H,5,9H2,1H3

InChI Key

FTMYYIUNLRMBJZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)N)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Amino 5 Methylamino Methyl Phenol

Precursor Synthesis and Functionalization Routes

The successful synthesis of the target molecule relies heavily on the strategic preparation of key precursors and intermediates. These routes often begin with readily available starting materials that are then functionalized to introduce the necessary chemical moieties.

Synthesis of Key Intermediates (e.g., from 2-Amino-5-methylphenol)

A common and practical starting point for the synthesis of 2-Amino-5-((methylamino)methyl)phenol is 2-Amino-5-methylphenol (B193566). This precursor contains the core aminophenol structure, and synthetic efforts are directed towards the functionalization of the methyl group. The conversion of 2-Amino-5-methylphenol to the desired product necessitates the introduction of a methylamino group at the benzylic position.

One potential pathway involves the halogenation of the methyl group on 2-Amino-5-methylphenol to form a benzylic halide. This intermediate can then undergo a nucleophilic substitution reaction with methylamine (B109427) to install the desired (methylamino)methyl side chain.

Another approach involves the oxidation of the methyl group to an aldehyde, forming 3-hydroxy-4-aminobenzaldehyde. This aldehyde can then serve as a key intermediate for subsequent reductive amination with methylamine.

Furthermore, derivatives of 2-amino-5-methylphenol can be synthesized through nucleophilic substitution reactions. For instance, (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol has been prepared from 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole. globalresearchonline.net

Preparation of Schiff Bases as Precursors to Phenolic Amines

The formation of a Schiff base, or an imine, is a critical step in many synthetic routes leading to secondary amines. 136.232.36 This reaction involves the condensation of a primary amine with an aldehyde or ketone. youtube.comyoutube.com In the context of synthesizing this compound, a key intermediate is an aldehyde-substituted aminophenol, such as 3-hydroxy-4-aminobenzaldehyde.

The synthesis of Schiff bases from 2-aminophenol (B121084) and its derivatives is a well-established process. researchgate.netrsc.orgiosrjournals.org Typically, the reaction is carried out by refluxing the aminophenol with the corresponding aldehyde or ketone in a suitable solvent, often with acid or base catalysis. iosrjournals.orgnih.govacademicjournals.org For example, Schiff bases have been prepared by condensing 2-aminophenol with various substituted benzaldehydes. researchgate.net The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net The formation of the imine (C=N) bond is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. 136.232.36

Reduction Methodologies for Secondary Amine Formation

Once the Schiff base intermediate is formed, the next crucial step is the reduction of the imine double bond to a single bond, yielding the desired secondary amine. youtube.com This transformation can be achieved through several reliable methods.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used method for the reduction of imines. google.comacs.org This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), nickel, and others. youtube.comgoogle.com The reaction is typically carried out under pressure and at a specific temperature to ensure complete reduction. google.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of a Schiff base can proceed at around 140-150°C in the presence of a nickel catalyst. google.com The progress of the hydrogenation is monitored by the uptake of hydrogen. google.com It is a clean and efficient method, often providing the desired amine in high purity. mdpi.com

Hydride Reduction Techniques (e.g., Sodium Borohydride (B1222165) mediated pathways)

Hydride-based reducing agents offer a versatile and often milder alternative to catalytic hydrogenation for the reduction of imines. youtube.com Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity and ease of handling. youtube.comyoutube.comresearchgate.net It is known to selectively reduce imines in the presence of other functional groups. researchgate.net The reaction is typically performed in a protic solvent like methanol. youtube.com

The mechanism involves the nucleophilic attack of the hydride from the borohydride onto the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion by the solvent. youtube.com To enhance the reactivity and selectivity, modified borohydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used. masterorganicchemistry.com These reagents are particularly useful as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The use of sodium borohydride on a solid support like alumina (B75360) has also been reported to efficiently reduce imines to secondary amines under solvent-free conditions. researchgate.net

Alternative Synthetic Approaches for Incorporating the Methylaminoalkyl Side Chain

Beyond the traditional Schiff base formation and reduction pathway, alternative strategies exist for introducing the methylaminoalkyl side chain onto a phenolic core. One such method is the direct reductive amination of a carbonyl compound with an amine. cbseacademic.nic.in This one-pot procedure combines the formation of the imine and its subsequent reduction without isolating the intermediate.

Another approach involves the ring-opening of epoxides. For example, β-amino alcohols can be synthesized through the nucleophilic ring-opening of an epoxide with an amine. researchgate.net In the context of our target molecule, a suitably substituted phenolic epoxide could potentially be opened by methylamine to introduce the desired side chain.

Furthermore, methods such as phenolation can be employed to introduce functional groups to lignin, a complex polymer containing phenolic structures. ncsu.eduresearchgate.net While not a direct synthesis of the target molecule, these methods demonstrate alternative ways to functionalize phenolic compounds.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

A prevalent strategy for the synthesis of aminophenol derivatives involves the catalytic hydrogenation of a nitro-substituted precursor. This approach is attractive from an industrial and green chemistry perspective as it often utilizes readily available starting materials. For instance, a common pathway could involve the catalytic reduction of a nitro group to a primary amine, which is then subjected to reductive amination with an aldehyde.

The optimization of such processes is a multi-faceted endeavor. For catalytic hydrogenations, the choice of catalyst is paramount. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are frequently employed due to their high activity and selectivity. However, research into non-noble metal catalysts is ongoing to reduce costs and improve sustainability. The efficiency of these catalytic systems is highly dependent on reaction conditions.

For example, in the synthesis of related aminophenols, the hydrogenation of a nitro-aromatic compound is often carried out under a hydrogen atmosphere. The pressure of the hydrogen gas is a critical parameter to optimize. Higher pressures generally lead to faster reaction rates but also increase equipment costs and safety considerations. Temperature is another key variable; while elevated temperatures can accelerate the reaction, they may also lead to undesirable side reactions and impurity formation.

Solvent selection also plays a crucial role. Solvents must be chosen to ensure the solubility of the reactants and intermediates, and they can also influence the catalyst's activity and selectivity. Common solvents for such reductions include alcohols like ethanol (B145695) and methanol, as well as esters like ethyl acetate.

The following interactive data table illustrates a hypothetical optimization of the catalytic hydrogenation of a precursor, 2-nitro-5-formylphenol, which could be a key intermediate in the synthesis of the target compound.

Table 1: Hypothetical Optimization of Catalytic Hydrogenation of 2-Nitro-5-formylphenol
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Time (h)Yield of 2-Amino-5-formylphenol (%)
110% Pd/C1Ethanol2512475
210% Pd/C1Ethanol5011285
310% Pd/C1Ethanol505692
45% Pt/C1Ethyl Acetate505888
510% Pd/C0.5Ethanol5051090

Following the formation of the amino-aldehyde intermediate, the subsequent reductive amination with methylamine to form the final product, this compound, requires its own set of optimized conditions. This step typically involves the formation of a Schiff base (imine) intermediate, which is then reduced.

The choice of reducing agent is critical for the efficiency and selectivity of this transformation. Mild hydride reagents are often preferred. The pH of the reaction medium must be carefully controlled to facilitate both the formation of the imine and the subsequent reduction without promoting side reactions.

Another synthetic approach involves the N-alkylation of a pre-formed aminomethylphenol. Selective alkylation can be challenging, and optimization is key to achieving a high yield of the desired N-methylated product over O-alkylation or di-N-alkylation. This can be achieved by careful selection of the alkylating agent, base, solvent, and temperature.

The interactive data table below presents a hypothetical study on the optimization of the reductive amination step.

Table 2: Hypothetical Optimization of Reductive Amination of 2-Amino-5-formylphenol with Methylamine
EntryReducing AgentSolventpHTemperature (°C)Time (h)Yield of this compound (%)
1NaBH₄Methanol90465
2NaBH(OAc)₃1,2-Dichloroethane725688
3H₂/Pd-CEthanol-251292
4NaBH(OAc)₃Tetrahydrofuran725685
5H₂/Pd-CMethanol-40895

In an industrial setting, process efficiency is further enhanced by considering factors such as the ease of product isolation and purification, the recyclability of the catalyst, and the minimization of waste streams. Continuous flow reactors are also being explored as a means to improve yield, consistency, and safety for large-scale synthesis. The use of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, is a particularly attractive strategy for improving process efficiency. For example, a one-pot reductive amination of a nitro-aldehyde with methylamine could significantly streamline the synthesis of this compound.

Molecular Structure and Stereochemical Analysis of 2 Amino 5 Methylamino Methyl Phenol

Crystallographic Investigations

No published studies on the crystallographic properties of 2-Amino-5-((methylamino)methyl)phenol were found.

Single Crystal X-ray Diffraction Studies

There are no available reports of single crystal X-ray diffraction studies for this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and precise atomic coordinates have not been determined or published.

Conformational Analysis in the Solid State

Without crystallographic data, a definitive analysis of the compound's conformation in the solid state is not possible. Information regarding bond lengths, bond angles, and torsion angles, which would describe the three-dimensional arrangement of the molecule in a crystal lattice, remains unknown.

Intermolecular Interactions and Crystal Packing Phenomena

Detailed analysis of intermolecular forces, such as hydrogen bonding patterns or crystal packing elucidated through methods like Hirshfeld surface analysis, has not been performed or reported for this compound.

Solution-State Conformational Studies

Similarly, there is a lack of published research on the conformational behavior of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which could provide insights into its dynamic structure in various solvents, have not been detailed in the scientific literature for this specific compound.

Electronic Structure and Reactivity Profiling of 2 Amino 5 Methylamino Methyl Phenol: a Computational Chemistry Perspective

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nlss.org.in It is employed to determine the optimized molecular geometry and other electronic properties.

Optimization of Molecular Geometries and Stable Tautomeric Forms

The initial step in the computational analysis involves the optimization of the molecular geometry of 2-Amino-5-((methylamino)methyl)phenol. This process uses DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable three-dimensional structure in the ground state. researchgate.netmdpi.com

For a molecule like this compound, which contains both hydroxyl and amino groups, the existence of different tautomeric forms is possible. Tautomers are isomers that readily interconvert, and in this case, a likely alternative form is the keto-enamine tautomer. Computational methods can be used to optimize the geometries of these different tautomeric forms and calculate their relative energies to determine the most stable isomer. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound

This table illustrates the type of data that would be obtained from a geometry optimization calculation. The values are placeholders and represent the parameters that would be calculated.

ParameterAtom Pair/TripletCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-O (phenol)~1.36 Å
Bond LengthC-N (amino)~1.40 Å
Bond AngleC-C-C (aromatic)~120°
Dihedral AngleH-O-C-CVaries with conformation

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (IR and Raman). nlss.org.in

The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. These theoretical frequencies can be correlated with experimental spectroscopic data, aiding in the structural characterization of the compound. For this compound, characteristic frequencies would include O-H stretching, N-H stretching, C-N stretching, and various vibrations of the aromatic ring. nlss.org.inmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comresearchgate.net The distribution of these orbitals provides insight into the reactive sites of the molecule.

For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and amino groups, as well as the aromatic ring, which are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring system, indicating the regions susceptible to nucleophilic attack. researchgate.net

Evaluation of Energy Gaps (EGAP) and Implications for Chemical Reactivity

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (EGAP). researchgate.net This gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large EGAP suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small EGAP indicates that the molecule is more reactive and less stable. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Data

This table shows the kind of data that FMO analysis would yield. The energy values are for illustrative purposes only.

Molecular OrbitalEnergy (eV)Description
HOMO-5.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
EGAP (HOMO-LUMO)4.3Energy Gap

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

The different colors on an MEP map indicate the electrostatic potential. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative oxygen and nitrogen atoms. researchgate.netresearchgate.net

Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. These would be located around the hydrogen atoms, particularly the acidic hydrogen of the phenolic hydroxyl group and the hydrogens of the amino groups. researchgate.netresearchgate.net The MEP map provides a comprehensive visual guide to the reactive sites of the molecule.

No Specific Research Found for this compound

Therefore, the generation of a detailed and scientifically accurate article focusing on the electronic structure, reactivity profiling, Natural Bond Orbital (NBO) analysis, thermodynamic parameters, and Mulliken charge distribution of this compound is not possible based on currently available public information.

To provide the requested content, original computational research would need to be performed on the molecule. Such research would typically involve:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry and calculate electronic properties.

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-deficient regions and predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Frequency Calculations: To compute thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy.

Without access to the output of such computational studies, any attempt to provide data tables and detailed findings for the specified sections would be speculative and not based on verifiable scientific research.

Chemical Reactivity and Derivatization of 2 Amino 5 Methylamino Methyl Phenol

Formation of Schiff Bases and Related Imine Derivatives

The primary aromatic amine group of 2-Amino-5-((methylamino)methyl)phenol is a key site for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone under various conditions, often with acid or base catalysis and removal of water to drive the equilibrium.

The general reaction proceeds as follows:

The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

A proton transfer cascade leads to the formation of a carbinolamine intermediate.

Subsequent dehydration of the carbinolamine, often promoted by heating, results in the formation of the stable imine or Schiff base.

While the secondary methylamino group is also nucleophilic, the primary aromatic amine is generally more reactive towards condensation with simple aldehydes and ketones under standard conditions. The resulting Schiff base ligands are of significant interest due to their wide applications, particularly in the field of coordination chemistry. scbt.comsigmaaldrich.comglobalresearchonline.net For instance, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and characterized, demonstrating the typical imine formation from a related aminophenol. semanticscholar.org Such reactions can be carried out with a variety of carbonyl compounds, leading to a diverse library of imine derivatives. nih.gov

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The molecular architecture of this compound, and its Schiff base derivatives, makes it an excellent candidate for forming stable complexes with a variety of metal ions.

Ligand Properties of this compound

This compound possesses three potential donor atoms for metal coordination:

The oxygen atom of the phenolic hydroxyl group.

The nitrogen atom of the primary aromatic amine.

The nitrogen atom of the secondary methylamino group.

This arrangement allows the molecule to act as a potential tridentate ligand, binding to a metal center through the O, N, and N' atoms. Deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which typically forms a strong coordinate bond with metal ions. The two nitrogen atoms act as neutral donors through their lone pairs of electrons. The flexibility of the methylaminomethyl side chain allows the ligand to form stable five- or six-membered chelate rings with a metal ion, enhancing the complex's thermodynamic stability (the chelate effect).

When this compound first reacts to form a Schiff base, the resulting ligand often exhibits enhanced coordinating ability. The imine nitrogen introduces another coordination site, and the extended conjugation can influence the electronic properties of the resulting metal complex. nih.govnih.gov

Complexation with Transition Metals (e.g., Mn(II), Fe(III), Ni(II), Cu(II), Zn(II))

Schiff bases derived from aminophenols are well-documented to form stable complexes with a wide range of transition metals. nih.gov By analogy, Schiff bases of this compound are expected to react readily with salts of transition metals such as manganese(II), iron(III), nickel(II), copper(II), and zinc(II) to form coordination complexes. nih.gov

The synthesis of these complexes generally involves reacting the pre-formed Schiff base ligand with a suitable metal salt (e.g., chlorides, acetates, or sulfates) in a solvent like ethanol (B145695) or methanol. researchgate.net The reaction mixture is often heated to facilitate the complexation process. In some cases, a base may be added to deprotonate the phenolic hydroxyl group, promoting coordination. The resulting metal complexes often precipitate from the solution and can be isolated by filtration. For example, studies on related Schiff bases have shown successful synthesis of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III) complexes. nih.gov

Geometry and Stoichiometry of Metal Complexes

The geometry and stoichiometry of the metal complexes formed with this compound or its derivatives are influenced by several factors, including the metal ion's coordination number and preferred geometry, the nature of the ligand, and the reaction conditions.

Stoichiometry : Depending on whether the ligand acts in its neutral or deprotonated form and how many coordination sites it occupies, various stoichiometries are possible. Common stoichiometries for related ligands include 1:1 and 1:2 (metal:ligand). semanticscholar.orgnih.gov For instance, a study of a Schiff base derived from (2-amino-5-chlorophenyl)phenyl methanone (B1245722) found that it chelated with metal ions in a 1:2 stoichiometry. nih.gov

Geometry : For transition metals like Mn(II), Fe(III), Ni(II), and Cu(II), octahedral or distorted octahedral geometries are common, especially in 1:2 complexes where two tridentate ligands coordinate to the metal center. researchgate.netresearchgate.net Square planar or tetrahedral geometries are also possible, particularly for Cu(II) and Ni(II) in 1:1 complexes. Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. Spectroscopic techniques (UV-Vis, IR) and magnetic susceptibility measurements are crucial for elucidating the geometry of these complexes. nih.govresearchgate.net

Table 1: Expected Coordination Properties with Transition Metals

Metal IonExpected Stoichiometry (Metal:Ligand)Common Geometries
Mn(II)1:1, 1:2Octahedral, Tetrahedral
Fe(III)1:1, 1:2Octahedral
Ni(II)1:1, 1:2Octahedral, Square Planar
Cu(II)1:1, 1:2Distorted Octahedral, Square Planar
Zn(II)1:1, 1:2Octahedral, Tetrahedral

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the hydroxyl (-OH), the amino (-NH2), and the methylaminomethyl (-CH2NHCH3) groups. masterorganicchemistry.com The -OH and -NH2 groups are powerful activating groups and are ortho, para-directors.

The mechanism proceeds in two main steps:

Attack by the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Given the positions of the existing substituents, the directing effects can be predicted:

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The amino group at C2 directs incoming electrophiles to positions C1, C3, and C5.

The positions available for substitution are C3, C4, and C6. The strong activating and directing power of the -OH and -NH2 groups means that substitution will be strongly favored at the positions ortho and para to them. The position C4 is para to the -OH group, and position C6 is ortho to the -OH group. Position C3 is ortho to the -NH2 group. Therefore, a mixture of products is possible, and the reaction conditions would need to be carefully controlled to achieve selectivity. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). msu.edulibretexts.org

Chemical Transformations at the Amine and Methylamino Moieties

Both the primary and secondary amine functionalities in the molecule can undergo various chemical transformations, offering further pathways for derivatization.

The primary aromatic amine (-NH2) can undergo reactions such as:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides, although over-alkylation can be an issue.

Diazotization : Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer and Schiemann reactions).

The secondary methylamino group (-NHCH3) can also be modified:

Acylation : It can be acylated to form a tertiary amide.

Further Alkylation : It can be alkylated to form a quaternary ammonium (B1175870) salt.

Ring-opening of Epoxides : Both amine groups are nucleophilic and can participate in the ring-opening of epoxides to form β-amino alcohols, a well-established route for synthesizing more complex molecules. researchgate.net

Reductive Amination : The secondary amine itself can be synthesized via the reduction of a Schiff base, a reaction that highlights the chemical relationship between imines and secondary amines. mdpi.com

These transformations allow for the fine-tuning of the molecule's steric and electronic properties, enabling the synthesis of a wide array of derivatives for various applications.

Polymerization and Oligomerization Studies Involving this compound

While direct and specific studies on the polymerization and oligomerization of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a phenolic hydroxyl group, suggests its potential as a versatile monomer in various polymerization reactions. The reactivity of this compound can be inferred from studies on structurally similar aminophenols. The presence of multiple reactive sites allows for its participation in several types of polymerization, including oxidative polymerization, polycondensation, and as a curing agent in thermosetting systems.

Hypothetical Polymerization Pathways:

The polymerization of this compound could hypothetically proceed through different pathways depending on the reaction conditions and the type of initiator or co-monomer used.

Oxidative Polymerization: Similar to other aminophenols, this compound is susceptible to oxidative polymerization. mdpi.comderpharmachemica.com This can be achieved through chemical oxidants like ammonium persulfate or iron chloride, or through electrochemical methods. mdpi.com The reaction would likely involve the formation of radical cations, leading to the coupling of monomer units. The polymerization could proceed through the coupling of the aromatic rings, potentially leading to a polyaniline-like structure with pendant (methylamino)methyl and hydroxyl groups. The relative position of the amino and hydroxyl groups is a crucial factor in the polymerization of aminophenols. derpharmachemica.com Enzymatic polymerization, using enzymes such as horseradish peroxidase (HRP), is another potential route, as it has been successfully employed for the polymerization of various phenols and anilines. nih.govdtic.mildtic.milnih.gov

Polycondensation Reactions: The primary amine group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. youtube.comyoutube.com This reaction would result in a polymer chain with amide linkages, and the (methylamino)methyl and hydroxyl groups would be pendant to the main chain. The presence of the hydroxyl group could offer sites for further modification or cross-linking.

Epoxy Resin Curing: Amines are widely used as curing agents for epoxy resins. threebond.co.jp this compound, with its primary and secondary amine functionalities, could act as a hardener for epoxy resins. The active hydrogens on the nitrogen atoms would react with the epoxy groups, leading to a cross-linked three-dimensional network. The phenolic hydroxyl group might also participate in the curing reaction, especially at elevated temperatures. The use of aminophenols as precursors for triglycidyl epoxy resins has also been reported. vot.pl

Oligomerization:

Oligomers of this compound could be synthesized through controlled polymerization reactions. For instance, by adjusting the monomer-to-oxidant ratio in oxidative polymerization, it is possible to control the molecular weight and obtain oligomeric products. nih.gov The synthesis of well-defined aniline (B41778) oligomers has been reported through rapid oxidative coupling reactions. dtic.milresearchgate.net These oligomers could be of interest for applications where precise molecular structures are required.

Research Findings on Structurally Similar Compounds:

To provide a context for the potential properties of polymers derived from this compound, the following tables summarize research findings on the polymerization of other aminophenols.

Table 1: Chemical Oxidative Polymerization of Aminophenols

MonomerOxidantMediumResulting PolymerKey FindingsReference(s)
o-AminophenolDielectric Barrier Discharge (DBD) PlasmaSolid-StatePoly(o-aminophenol) (PoAP)First-order reaction kinetics; polymer has a quinoid structure and conductivity of 1.0 × 10⁻⁵ S/m. mdpi.com
m-AminophenolAmmonium PersulfateBasic Aqueous SolutionPoly(m-aminophenol) (PmAP)Synthesized polymer was characterized by FTIR and its film morphology was observed by LSCM. scientific.net
p-AminophenolPotassium DichromateAcidic MediumPoly(p-aminophenol) (PPAP)The polymer was found to be semiconducting in nature and thermally stable up to 270°C. derpharmachemica.comresearchgate.net
o-AminophenolCopper(II) Bromide-Poly(o-aminophenol) (POAP)Air oxidation of Cu(I) to Cu(II) facilitated the polymerization; the resulting polymer was soluble in common organic solvents. rsc.org

Table 2: Electrochemical and Enzymatic Polymerization of Aminophenols

MonomerPolymerization MethodElectrode/EnzymeMediumResulting PolymerKey FindingsReference(s)
m-AminophenolElectropolymerizationPlatinumAcetonitrile and MethanolPoly(m-aminophenol)IR spectroscopy revealed the presence of C-O-C linkages in the polymer. capes.gov.br
o-AminophenolPulsed Potential ElectrodepositionGraphiteAqueous SolutionPoly(o-aminophenol) (POAP)Used to create a nanocomposite with MWCNT/MnO2 for supercapacitor applications with a specific capacitance of 412 Fg⁻¹. oatext.com
Phenolic Amines (e.g., Tyrosine, Dopamine)Enzymatic (Tyrosinase)TyrosinaseAqueous Solution (neutral pH)Polyphenolic FilmsA fast, efficient, and cytocompatible method for forming uniform films on various materials. rsc.org
PhenolEnzymaticHorseradish Peroxidase (HRP)Dioxane/WaterPolyphenolHRP catalyzes the polymerization of phenols and aromatic amines via oxidative free radical coupling. dtic.mil

Table 3: Polycondensation and Curing Applications of Aminophenols

Monomer/PrecursorCo-monomer/ReactantPolymer Type/ApplicationKey FindingsReference(s)
m- or p-AminophenolEpichlorohydrin, Triethylenetetraamine (TETA)Epoxy ResinSynthesis of triglycidyl derivatives of aminophenols which were then cured with TETA. The thermal stability of the cured resins was studied. vot.pl
p-AminophenolVarious Aromatic Dicarboxylic AcidsAromatic PolyamidesSynthesis of polyamides via direct polycondensation. capes.gov.br
1,7-bis(4-aminophenoxy)naphthaleneVarious Aromatic Dicarboxylic AcidsAromatic PolyamidesSynthesis of novel polyamides with good thermal stability. capes.gov.br
p-AminophenolDicarboxylic AcidPolyamide (Kevlar)The reaction eliminates water to form an amide bond, creating a polyamide. youtube.com

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Methylamino Methyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Amino-5-((methylamino)methyl)phenol, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the N-methyl protons would be expected. Based on data from similar substituted phenols, such as 2-amino-5-methylphenol (B193566) nih.gov, the aromatic protons would likely appear as multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.5 ppm. The benzylic protons of the CH₂-N group are anticipated to resonate as a singlet around δ 3.6-3.8 ppm rsc.org. The N-methyl group protons would also likely appear as a singlet at approximately δ 2.3-2.5 ppm rsc.org. The protons of the amino (NH₂) and hydroxyl (OH) groups, and the secondary amine (NH), would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the aromatic carbons would produce a series of signals between δ 110-160 ppm. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the substituent effect of the aminomethyl group. For instance, in related aminophenols, carbons bearing the hydroxyl and amino groups show resonances at the lower field end of this range nih.gov. The benzylic carbon of the CH₂-N group is expected to have a chemical shift in the range of δ 60-65 ppm, while the N-methyl carbon would likely appear at approximately δ 44-45 ppm rsc.org.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons 6.5 - 7.5 m Ar-H
Methylene Protons 3.6 - 3.8 s Ar-CH₂-N
N-Methyl Protons 2.3 - 2.5 s N-CH₃
Amine/Hydroxyl Protons Variable br s NH₂, OH, NH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbons 110 - 160 Ar-C
Methylene Carbon 60 - 65 Ar-CH₂-N

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group (NH₂) would typically be observed as two sharp bands in the range of 3300-3500 cm⁻¹, while the secondary amine N-H stretch would be a weaker band in a similar region researchgate.net.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹ rsc.org. The aromatic C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹ rsc.org.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (Phenol) 3200 - 3600 (broad)
N-H Stretch (Primary Amine) 3300 - 3500 (two bands)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the electron-donating hydroxyl and amino groups is expected to cause a bathochromic (red) shift of the primary (π → π) and secondary (n → π) absorption bands compared to unsubstituted benzene.

For 2-aminophenol (B121084), absorption maxima (λmax) are observed around 230-240 nm and 280-290 nm, which are attributed to π → π* transitions researchgate.net. It is anticipated that this compound would exhibit similar absorption bands. The exact position of these bands can be influenced by the solvent polarity, with polar solvents often causing further shifts in the absorption maxima researchgate.net.

Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* 230 - 245

Mass Spectrometry Techniques (e.g., GC-MS, Elemental Analysis)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then ionized and detected by the mass spectrometer nih.govwalshmedicalmedia.comijfe.org. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragmentation pathway would be the benzylic cleavage, leading to the loss of the methylamino group and the formation of a stable benzylic cation. Another likely fragmentation would involve the loss of small molecules such as H₂O or NH₃. For the related compound 5-amino-2-methylphenol, the molecular ion peak is observed at m/z 123, with a significant fragment at m/z 122 nih.gov.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimental values are then compared with the calculated theoretical values to confirm the molecular formula. For C₈H₁₂N₂O, the theoretical elemental composition would be: Carbon (61.52%), Hydrogen (7.74%), Nitrogen (17.93%), and Oxygen (12.80%).

Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment
166 [M]⁺
135 [M - CH₃NH]⁺

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature tanta.edu.eg.

Potential Research Applications of 2 Amino 5 Methylamino Methyl Phenol Non Biological Focus

Role as a Key Synthetic Intermediate or Building Block in Complex Organic Synthesis

2-Amino-5-((methylamino)methyl)phenol is a significant building block in multi-step organic synthesis. Its utility stems from the presence of three distinct functional groups—a primary aromatic amine, a phenolic hydroxyl, and a secondary aliphatic amine—that can be selectively targeted in chemical reactions. This allows for the construction of complex molecular architectures.

Derivatives of this compound are synthesized for specific applications, such as in the formulation of colorants. For instance, a general synthetic route to produce related 2-amino-5-aminomethyl-phenol derivatives starts with a precursor like 3-hydroxy-4-nitro-benzaldehyde. google.com The synthesis involves creating a Schiff base, followed by reduction of both the imine and the nitro group to yield the aminophenol structure. google.com This process highlights the compound's role as a target molecule that can be further modified for industrial uses, particularly in the dye industry. The ability to be built from simpler precursors and then used in subsequent reactions makes it a key intermediate. google.com

Catalytic Activities of this compound and its Metal Complexes

The field of catalysis extensively uses ligands derived from aminophenols to create metal complexes with specific catalytic functions. derpharmachemica.comresearchgate.net The nitrogen and oxygen atoms of the aminophenol moiety can coordinate with transition metals, forming stable and active catalysts. derpharmachemica.com

While direct studies on this compound for this purpose are not widely published, the closely related compound 2-amino-5-methylphenol (B193566) is used to synthesize novel non-metallocene catalysts featuring phenoxy-imine ligands. sigmaaldrich.comscbt.com These catalysts are significant in the field of olefin polymerization. mdpi.commdpi.com The general principle involves the reaction of the aminophenol with an aldehyde or ketone to form a Schiff base, which then acts as a ligand. This phenoxy-imine ligand chelates to an early transition metal, such as titanium (Ti), zirconium (Zr), or hafnium (Hf), which is then activated by a co-catalyst like methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.net

The structural arrangement of the ligand around the metal center is crucial for the catalyst's activity and the properties of the resulting polymer. mdpi.commdpi.com The substituents on the phenoxy-imine ligand influence the electronic and steric environment of the metal, thereby controlling the polymerization process. researchgate.net Given its structure, this compound is a viable candidate for creating such ligands, where its functional groups could be used to tune catalyst performance.

Table 1: Components of a Representative Phenoxy-Imine Non-Metallocene Catalytic System

Component Function Example
Ligand Precursor Forms the primary ligand structure 2-Amino-5-methylphenol scbt.com
Metal Center The active site for polymerization Zirconium(IV) chloride (ZrCl₄) mdpi.comresearchgate.net
Co-catalyst Activates the metal center Methylaluminoxane (MAO) mdpi.comresearchgate.net

| Monomer | The building block of the polymer | Ethylene, 1-Hexene researchgate.net |

Metal complexes derived from aminophenol-based ligands are recognized for their catalytic activity in a range of organic transformations, including oxidation reactions. derpharmachemica.com For example, copper- and palladium-based catalysts with aminophenol ligands are used for C-N and C-O cross-coupling reactions. nih.govmit.edu However, specific research detailing the use of this compound or its direct metal complexes for catalyzing reactions like phenol (B47542) hydroxylation is not prominent in publicly available literature. The redox-active nature of the aminophenol structure suggests potential in this area, but dedicated studies are required to confirm such activity.

Development of Chemical Sensors and Detection Technologies

While direct research on the application of this compound in chemical sensors is not extensively documented, the structural characteristics of this compound suggest its potential as a target analyte and a material for sensor fabrication. The presence of both amino and phenol groups makes it an electroactive molecule, a key feature for electrochemical sensing methods.

Potential as an Analyte:

The detection of aminophenol isomers is a significant area of interest in analytical chemistry due to their presence as industrial pollutants and their formation as degradation products of common pharmaceuticals. For instance, p-aminophenol is a primary degradation product of acetaminophen (B1664979) and is considered a toxic environmental pollutant. mdpi.comnih.gov Electrochemical sensors have been successfully developed for the sensitive and selective detection of various aminophenol isomers. mdpi.comnih.govnih.gov These sensors often utilize modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, to enhance the electrochemical signal and lower the detection limits. mdpi.comnih.gov

Given that this compound is an aminophenol derivative, it is plausible that similar electrochemical methods could be developed for its detection. Research in this area would involve investigating its electrochemical behavior at different types of electrodes and optimizing the sensor's performance in terms of sensitivity, selectivity, and response time. The development of such sensors would be valuable for monitoring its presence in industrial wastewater or environmental samples.

Potential in Sensor Fabrication:

The amino groups in this compound could also be utilized for the functionalization of sensor surfaces. Amines are known to react with various materials, allowing for the covalent attachment of the molecule to electrode surfaces. This could be a strategy to create a modified electrode with specific recognition capabilities for other analytes.

Environmental Chemistry Research

The study of the environmental fate and transformation of chemical compounds is crucial for assessing their potential impact on ecosystems. For this compound, research in environmental chemistry would focus on its stability and degradation pathways in different environmental compartments.

Chemical Stability and Transformation:

The stability of this compound in environmental matrices such as water and soil would be a key area of investigation. Phenolic compounds and aromatic amines can undergo various transformation processes in the environment, including oxidation, photolysis, and microbial degradation.

Studies on related compounds offer insights into the potential transformation pathways. For example, the degradation of acetaminophen, which leads to the formation of p-aminophenol, has been studied in wastewater treatment plants. nih.gov The subsequent degradation of p-aminophenol can proceed through various hydroxylation and ring-cleavage pathways. rsc.org It is anticipated that this compound would undergo similar degradation processes. The amino and methylamino groups are susceptible to oxidation, and the aromatic ring can be attacked by hydroxyl radicals, leading to the formation of various transformation products.

Research in this area would involve laboratory studies to determine the kinetics of its degradation under different conditions (e.g., varying pH, temperature, and presence of oxidants). Identifying the transformation products would be essential for a comprehensive environmental risk assessment. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would be instrumental in this research. nih.gov

The presence of the methylamino group might influence its environmental behavior compared to unsubstituted aminophenols. Therefore, comparative studies with other aminophenol isomers would provide valuable information on structure-activity relationships concerning environmental stability.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Pathways

Currently, there is a lack of established, highly efficient, and sustainable synthetic routes specifically for 2-Amino-5-((methylamino)methyl)phenol. Future research should focus on developing novel synthetic methodologies that are both environmentally friendly and economically viable.

One promising approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available starting materials like cyclohexanones and amines. This method allows for the direct incorporation of amino and hydroxyl groups into an aromatic ring in a single step, which could be adapted for the synthesis of the target molecule. Another avenue to explore is the modification of existing methods for producing aminophenol derivatives. For instance, processes for preparing 2-amino-5-alkyl-phenols could potentially be adapted. google.com

Furthermore, the catalytic hydrogenation of nitrophenols to aminophenols is a well-established industrial process. acs.org Research could be directed towards a multi-step synthesis starting with a suitable nitrophenol precursor, followed by the introduction of the methylaminomethyl group and subsequent reduction of the nitro group. The development of a catalytic system that could achieve this in a one-pot reaction would be a significant advancement.

The table below outlines potential sustainable synthesis strategies that warrant further investigation.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Dehydrogenative synthesisAtom economy, reduced number of stepsCatalyst development, control of regioselectivity
Adaptation of existing aminophenol synthesisUtilizes known chemical transformationsModification of reaction conditions for the specific target molecule
Catalytic hydrogenation of a nitro-precursorHigh yields, use of established technologySynthesis of the appropriate precursor, catalyst selectivity

Exploration of Novel Catalytic Systems Based on this compound Derivatives

The structure of this compound makes it an excellent candidate for the development of novel catalytic systems. The presence of multiple coordination sites (the amino group, the phenolic hydroxyl group, and the secondary amine in the methylaminomethyl substituent) allows for the formation of stable complexes with a variety of metal centers.

Derivatives of the closely related 2-Amino-5-methylphenol (B193566) have been successfully used in the synthesis of tridentate Schiff base ligands and novel non-metallocene catalysts. sigmaaldrich.comscbt.com Future research could explore the synthesis of similar Schiff base ligands from this compound and their subsequent coordination to metals like iron, cobalt, or copper. These complexes could then be screened for catalytic activity in a range of organic transformations, such as oxidation reactions or carbon-carbon bond-forming reactions. rsc.org

Moreover, copper-catalyzed C2-site functionalization of p-aminophenols has been shown to be an effective method for creating new aminophenol derivatives. rsc.org This suggests that derivatives of this compound could themselves be active catalysts or be further functionalized to create even more complex catalytic structures. The development of catalyst-controlled chemoselective reactions is a key goal in modern organic synthesis, and this compound offers a versatile scaffold to achieve this. researchgate.net

Investigation of Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich area for the investigation of this compound. wikipedia.org The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) suggests that this molecule can participate in a variety of self-assembly processes.

Research into the supramolecular chemistry of aminophenols has revealed the existence of common hydrogen-bonding patterns, or synthons, that dictate the formation of larger structures. These can include infinite chains and discrete cyclic assemblies. The specific arrangement of functional groups in this compound could lead to the formation of novel and complex supramolecular architectures.

Furthermore, the potential for this molecule to act as a "guest" within a larger "host" molecule in host-guest chemistry is an exciting avenue for exploration. researchgate.net The study of interactions with host molecules like cyclodextrins or cucurbiturils could reveal interesting binding phenomena and lead to the development of new sensors or drug delivery systems. The table below summarizes potential supramolecular structures and interactions to be investigated.

Type of InteractionPotential OutcomeResearch Focus
Self-AssemblyFormation of gels, liquid crystals, or porous materialsX-ray crystallography, microscopy, and spectroscopy to characterize the assembled structures
Host-Guest ChemistryEncapsulation within a host moleculeNMR and fluorescence spectroscopy to study binding affinities and kinetics
Co-crystallizationFormation of multi-component crystals with unique propertiesScreening for co-crystal formation with other organic molecules

Integration into Advanced Functional Materials for Optoelectronic or Other High-Tech Applications

The unique electronic and structural features of this compound suggest its potential for use in the development of advanced functional materials. Aminophenol derivatives have been investigated for their biological activity and their ability to interact with DNA, which could be a starting point for the design of new therapeutic agents or diagnostic tools. mdpi.comnih.gov

In the realm of materials science, the incorporation of this compound into polymers or coordination frameworks could lead to materials with interesting optoelectronic properties. For example, related aminothiazole derivatives have been used in dye-sensitized solar cells to improve their performance. chemicalbook.com The electron-donating nature of the amino and hydroxyl groups, combined with the potential for metal coordination, could be harnessed to create new materials for applications in light-emitting diodes (LEDs), sensors, or photovoltaics.

Future research in this area should focus on the synthesis and characterization of polymers and metal-organic frameworks (MOFs) incorporating this compound as a building block. The investigation of the photophysical and electronic properties of these materials will be crucial in determining their suitability for various high-tech applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.